![molecular formula C8H7FO3 B1296805 Methyl 3-fluoro-2-hydroxybenzoate CAS No. 70163-98-3](/img/structure/B1296805.png)
Methyl 3-fluoro-2-hydroxybenzoate
Overview
Description
“Methyl 3-fluoro-2-hydroxybenzoate” is a chemical compound that can be used in the preparation of compounds with the ability to inhibit cytosolic phospholipase A2α . It is also an intermediate in the synthesis of 3- (2-fluoro-4-hydroxyphenyl)-5- (trifluoromethyl) -4-isoxazolecarboxylic acid methyl ester .
Synthesis Analysis
The synthesis of “Methyl 3-fluoro-2-hydroxybenzoate” involves the use of 3-Fluoro-2-methylbenzoic acid as an aryl fluorinated building block . This compound is used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .Molecular Structure Analysis
The molecular formula of “Methyl 3-fluoro-2-hydroxybenzoate” is C8H7FO3 . The average mass is 170.138 Da and the monoisotopic mass is 170.037918 Da .Physical And Chemical Properties Analysis
“Methyl 3-fluoro-2-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 170.14 .Scientific Research Applications
1. Fluorescent Sensing and Imaging
Methyl 3-fluoro-2-hydroxybenzoate derivatives, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, have been synthesized and utilized as fluorescent sensors. These compounds exhibit high selectivity and sensitivity towards certain metal ions, such as Al3+. They can be used in bio-imaging applications, particularly in detecting specific ions in living cells, as demonstrated in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
2. Metabolism and Biochemical Transformations
Studies have investigated the metabolism of hydroxylated and fluorinated benzoates, including methyl 3-fluoro-2-hydroxybenzoate, in various microbial systems. These studies provide insights into the metabolic pathways and biochemical transformations of aromatic compounds under different conditions, such as anaerobic environments. For instance, the degradation of m-cresol in a denitrifying bacterium was studied, suggesting a degradation pathway via 3-hydroxybenzoate, with potential implications for understanding microbial degradation processes (Bonting et al., 1995).
Safety and Hazards
properties
IUPAC Name |
methyl 3-fluoro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQRZHYRCJTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341548 | |
Record name | Methyl 3-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-2-hydroxybenzoate | |
CAS RN |
70163-98-3 | |
Record name | Methyl 3-fluoro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.